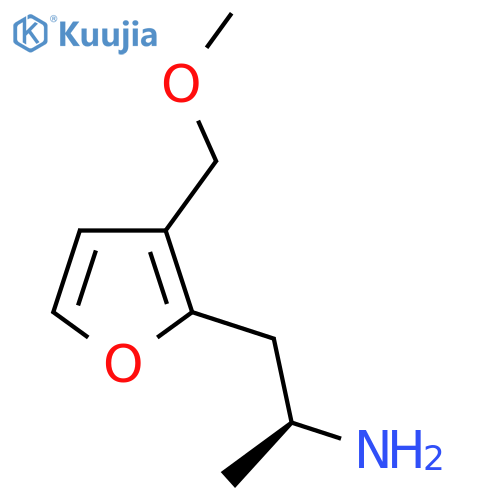

Cas no 2227862-86-2 ((2S)-1-3-(methoxymethyl)furan-2-ylpropan-2-amine)

(2S)-1-3-(methoxymethyl)furan-2-ylpropan-2-amine 化学的及び物理的性質

名前と識別子

-

- (2S)-1-3-(methoxymethyl)furan-2-ylpropan-2-amine

- 2227862-86-2

- EN300-1774264

- (2S)-1-[3-(methoxymethyl)furan-2-yl]propan-2-amine

-

- インチ: 1S/C9H15NO2/c1-7(10)5-9-8(6-11-2)3-4-12-9/h3-4,7H,5-6,10H2,1-2H3/t7-/m0/s1

- InChIKey: JHQIAGSYCQDYBX-ZETCQYMHSA-N

- ほほえんだ: O1C=CC(COC)=C1C[C@H](C)N

計算された属性

- せいみつぶんしりょう: 169.110278721g/mol

- どういたいしつりょう: 169.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 130

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 48.4Ų

- 疎水性パラメータ計算基準値(XlogP): 0.4

(2S)-1-3-(methoxymethyl)furan-2-ylpropan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1774264-0.05g |

(2S)-1-[3-(methoxymethyl)furan-2-yl]propan-2-amine |

2227862-86-2 | 0.05g |

$2323.0 | 2023-09-20 | ||

| Enamine | EN300-1774264-1.0g |

(2S)-1-[3-(methoxymethyl)furan-2-yl]propan-2-amine |

2227862-86-2 | 1g |

$2767.0 | 2023-06-03 | ||

| Enamine | EN300-1774264-0.5g |

(2S)-1-[3-(methoxymethyl)furan-2-yl]propan-2-amine |

2227862-86-2 | 0.5g |

$2655.0 | 2023-09-20 | ||

| Enamine | EN300-1774264-1g |

(2S)-1-[3-(methoxymethyl)furan-2-yl]propan-2-amine |

2227862-86-2 | 1g |

$2767.0 | 2023-09-20 | ||

| Enamine | EN300-1774264-0.25g |

(2S)-1-[3-(methoxymethyl)furan-2-yl]propan-2-amine |

2227862-86-2 | 0.25g |

$2545.0 | 2023-09-20 | ||

| Enamine | EN300-1774264-2.5g |

(2S)-1-[3-(methoxymethyl)furan-2-yl]propan-2-amine |

2227862-86-2 | 2.5g |

$5423.0 | 2023-09-20 | ||

| Enamine | EN300-1774264-5g |

(2S)-1-[3-(methoxymethyl)furan-2-yl]propan-2-amine |

2227862-86-2 | 5g |

$8025.0 | 2023-09-20 | ||

| Enamine | EN300-1774264-0.1g |

(2S)-1-[3-(methoxymethyl)furan-2-yl]propan-2-amine |

2227862-86-2 | 0.1g |

$2434.0 | 2023-09-20 | ||

| Enamine | EN300-1774264-5.0g |

(2S)-1-[3-(methoxymethyl)furan-2-yl]propan-2-amine |

2227862-86-2 | 5g |

$8025.0 | 2023-06-03 | ||

| Enamine | EN300-1774264-10g |

(2S)-1-[3-(methoxymethyl)furan-2-yl]propan-2-amine |

2227862-86-2 | 10g |

$11900.0 | 2023-09-20 |

(2S)-1-3-(methoxymethyl)furan-2-ylpropan-2-amine 関連文献

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

-

Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339

-

Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607

-

Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831

-

Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750

-

Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376

-

Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

(2S)-1-3-(methoxymethyl)furan-2-ylpropan-2-amineに関する追加情報

Compound Introduction: (2S)-1-3-(methoxymethyl)furan-2-ylpropan-2-amine (CAS No. 2227862-86-2)

(2S)-1-3-(methoxymethyl)furan-2-ylpropan-2-amine is a specialized organic compound with significant applications in the field of pharmaceutical research and development. This compound, identified by its Chemical Abstracts Service (CAS) number 2227862-86-2, belongs to a class of molecules that exhibit promising biological activities. Its unique structural features, including a chiral center and an amine functional group, make it a valuable scaffold for designing novel therapeutic agents.

The molecular structure of (2S)-1-3-(methoxymethyl)furan-2-ylpropan-2-amine consists of a furan ring substituted with a 3-(methoxymethyl) group and an amine moiety attached to the propan-2-one backbone. This configuration contributes to its versatility in chemical modifications, allowing researchers to explore diverse pharmacophores. The presence of the stereocenter at the (2S) configuration ensures enantioselective synthesis, which is crucial for developing drugs with high specificity and reduced side effects.

In recent years, there has been growing interest in the development of bioactive molecules derived from furan-based scaffolds due to their inherent biological properties. Studies have demonstrated that furan derivatives can interact with various biological targets, including enzymes and receptors, making them attractive candidates for drug discovery. The compound (2S)-1-3-(methoxymethyl)furan-2-ylpropan-2-amine has been investigated for its potential role in modulating pathways associated with inflammation, pain, and neurodegenerative diseases.

One of the most compelling aspects of this compound is its potential in the field of medicinal chemistry. The amine group provides a site for further functionalization, enabling the synthesis of more complex derivatives with enhanced pharmacological profiles. Researchers have leveraged this flexibility to develop analogs that exhibit improved solubility, bioavailability, and target specificity. For instance, modifications to the furan ring have been shown to influence binding affinity to specific enzymes, such as kinases and phosphodiesterases.

The synthesis of (2S)-1-3-(methoxymethyl)furan-2-ylpropan-2-amine involves multi-step organic transformations that require precise control over reaction conditions. The stereoselective synthesis of the (2S) configuration is particularly challenging but essential for achieving the desired pharmacological effects. Advanced techniques in asymmetric catalysis have been employed to optimize yield and enantiomeric purity. These methodologies align with contemporary trends in green chemistry, emphasizing sustainable and efficient synthetic routes.

Recent preclinical studies have highlighted the therapeutic potential of derivatives structurally related to (2S)-1-3-(methoxymethyl)furan-2-ylpropan-2-amine. For example, researchers have reported promising results in animal models where furan-based compounds demonstrated anti-inflammatory and analgesic properties comparable to existing therapeutics but with improved tolerability. These findings underscore the importance of exploring novel scaffolds like this one for addressing unmet medical needs.

The role of computational chemistry in drug discovery has also been instrumental in understanding the behavior of (2S)-1-3-(methoxymethyl)furan-2-ylpropan-2-amine. Molecular modeling studies have provided insights into its interactions with biological targets at an atomic level. These simulations have guided the design of optimized derivatives by predicting binding affinities and metabolic stability. Such computational approaches are becoming increasingly integral to modern drug development pipelines.

The future prospects for this compound are promising, with ongoing research aimed at expanding its therapeutic applications. Investigations are underway to explore its potential in treating neurological disorders, where modulation of central nervous system pathways is critical. Additionally, its structural features make it a suitable candidate for developing antiviral agents, given the growing need for new strategies against emerging infectious diseases.

In conclusion, (2S)-1-3-(methoxymethyl)furan-2-ylpropan-2-am ine (CAS No. 2227862- 86- 22) represents a significant advancement in pharmaceutical chemistry. Its unique structural attributes and demonstrated biological activity position it as a valuable tool for developing novel therapeutics. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play a pivotal role in addressing some of today's most pressing medical challenges.

2227862-86-2 ((2S)-1-3-(methoxymethyl)furan-2-ylpropan-2-amine) 関連製品

- 143340-71-0(1-Butanamine, 4-(4-chlorophenoxy)-)

- 2094818-25-2(2-methanesulfonyl-5-methyl-N-[2-(thiophen-3-yl)ethyl]pyrimidine-4-carboxamide)

- 1064365-95-2((5E)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one)

- 1558938-26-3(Cyclopentaneacetaldehyde, 1-(aminomethyl)-3-ethyl-α-hydroxy-)

- 1017782-09-0(5-Bromo-6-methoxy-3-nitropyridin-2-amine)

- 2137772-82-6(rac-2-({[(3aR,6aR)-hexahydro-2H-cyclopenta[b]furan-3a-yl]methyl}amino)ethan-1-ol)

- 1336673-55-2((2S)-1-(4-methoxynaphthalen-1-yl)propan-2-amine)

- 1798028-59-7(N-{2-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}-2,5-dimethylfuran-3-carboxamide)

- 4763-40-0(3-(Dodecylamino)propionitrile)

- 2331260-12-7(9-Benzyl-3,9-diaza-bicyclo[4.2.1]nonane dihydrochloride)